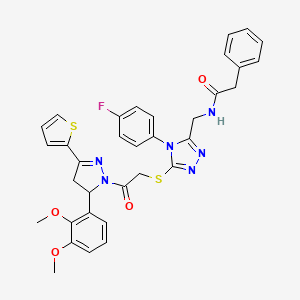

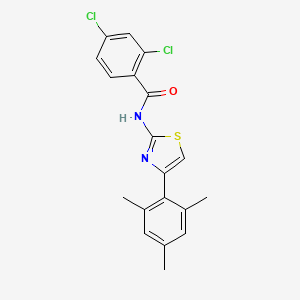

![molecular formula C14H20Cl2N2O2 B2552168 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 76087-80-4](/img/structure/B2552168.png)

2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical entity that is likely to be synthesized for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar piperazine derivatives have been synthesized and evaluated for various biological activities, such as antimicrobial properties and potential treatments for diseases like schistosomiasis .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol is prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and MS. For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using IR, 1H NMR, and MS . Crystal structure and spectroscopic characterization of piperazine derivatives can also be performed, as seen in the study of a chlorocadmate template by 1-(2-hydroxyethyl)piperazine .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The synthesis processes described in the papers involve nucleophilic substitution reactions and cyclocondensation reactions . These reactions are crucial for the formation of the piperazine core and its subsequent functionalization with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of hydrogen bonds, salt bridges, and complexation in the crystal packing of a piperazine derivative can influence its solubility and stability . The optimization of technological parameters such as raw material ratio, reaction time, and temperature is essential for achieving high yields and purity of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

DNA Minor Groove Binding

Hoechst 33258, a compound structurally related to piperazine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds have been utilized extensively in biological research for DNA staining, chromosome analysis, and investigating DNA interactions. This area of research offers insights into cellular processes and drug design targeting DNA structures (Issar & Kakkar, 2013).

Pharmacokinetics and Metabolism

Arylpiperazine derivatives are clinically significant for treating mental health disorders, including depression and anxiety. Understanding their metabolism, particularly N-dealkylation, reveals the pharmacological actions and potential therapeutic applications of these compounds. Such research informs the development of drugs with better efficacy and reduced side effects (Caccia, 2007).

Neuropharmacology

Piperazine derivatives show promise in enhancing cognitive functions through interactions with dopamine receptors. Investigations into the pro-cognitive effects of specific peptides and their mediation by dopamine suggest the potential for designing drugs targeting neurological pathways, offering therapeutic options for cognitive impairments and neurological disorders (Braszko, 2010).

Therapeutic Applications and Drug Design

The therapeutic versatility of piperazine derivatives spans several domains, including antipsychotic, antidepressant, anticancer, and anti-inflammatory treatments. The structural diversity of piperazine-based compounds underpins their broad pharmacological applications, making them a cornerstone of rational drug design. This area of research is pivotal for developing new medications with specific therapeutic targets (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated significant potential against Mycobacterium tuberculosis, including drug-resistant strains. This research is critical for addressing global health challenges posed by tuberculosis, guiding the development of novel anti-TB agents (Girase et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride It is suggested that similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants typically work by increasing the levels of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain .

Mode of Action

The exact mode of action of This compound It is known that antidepressants generally work by blocking the reuptake or degradation of neurotransmitters in the brain, thereby increasing their levels and enhancing neurotransmission .

Biochemical Pathways

The specific biochemical pathways affected by This compound Antidepressants are known to affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .

Result of Action

The molecular and cellular effects of This compound It is suggested that similar compounds may have antidepressant effects .

Eigenschaften

IUPAC Name |

2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2.ClH/c15-12-14(18)17-8-6-16(7-9-17)10-11-19-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCWZEWKZYHZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=CC=C2)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)